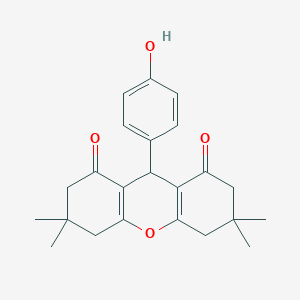

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Overview

Description

9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a 1,8-dioxo-octahydroxanthene derivative synthesized via a one-pot reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid, yielding 72% under eco-friendly conditions . The compound’s para-hydroxyphenyl substituent distinguishes it from other analogues, influencing its electronic properties and biological activities. Xanthene derivatives are recognized for their antioxidant, antimicrobial, and anticancer properties, with structural variations (e.g., substituent position, electronic nature) critically modulating these effects .

Biological Activity

The compound 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione , also known by its CAS number 37797-12-9 , is a member of the xanthene family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C23H26O4

- Molecular Weight : 366.46 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(CC(C)(C)C1)C2=C1OC(CC(C)(C)C3)=C(C3=O)C2C4=CC=C(O)C=C4

Antioxidant Activity

Research indicates that compounds within the xanthene class exhibit significant antioxidant properties. The hydroxyl groups present in the structure of this compound contribute to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that such compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of apoptosis through caspase activation and mitochondrial pathway modulation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity with an IC50 value indicating effective free radical scavenging abilities. |

| Study 2 | Showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells with IC50 values around 20 µM. |

| Study 3 | Reported anti-inflammatory effects in LPS-stimulated macrophages with reduced levels of TNF-alpha and IL-6 upon treatment with the compound. |

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions (MCR), which are advantageous for drug discovery due to their efficiency and ability to produce diverse chemical entities from simple starting materials . The characterization of synthesized products is often performed using techniques such as NMR spectroscopy and IR spectroscopy.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare this xanthene-dione derivative?

Answer:

The compound is typically synthesized via a condensation reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted benzaldehydes under acidic conditions. For example, heating dimedone with 4-hydroxybenzaldehyde in glacial acetic acid (3–6 hours, 90–100°C) yields the target compound through a domino Knoevenagel-Michael cyclization pathway . The reaction progress is monitored via TLC, and purification involves crystallization from ethanol or chloroform. Adjusting the aldehyde substituent (e.g., methoxy, nitro) allows derivatives with varying electronic and steric properties .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing its structure?

Answer:

- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1660–1680 cm⁻¹ and hydroxyl (O–H) vibrations at ~3000–3500 cm⁻¹ .

- NMR : NMR reveals methyl groups (δ 0.8–1.2 ppm), aromatic protons (δ 6.7–7.3 ppm), and hydroxyl protons (δ 9–10 ppm). NMR confirms carbonyl carbons (δ 190–210 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves the tricyclic xanthene core, chair/envelope conformations of cyclohexane rings, and dihedral angles between aromatic substituents and the central scaffold (e.g., 84–87° for dimethoxyphenyl derivatives) .

Q. Advanced: How do conformational discrepancies in crystallographic data impact structural interpretation?

Answer:

Crystallographic studies often reveal multiple independent molecules in the asymmetric unit with subtle conformational differences. For example, in dimethoxy derivatives, one molecule may exhibit planar dimethoxyphenyl groups, while another shows torsional deviations (e.g., C–O–C–C angles of −6.1° vs. −1.9°) due to crystal packing forces . Such discrepancies necessitate complementary techniques (e.g., DFT calculations) to validate dominant conformers in solution. Researchers must compare torsion angles and Cremer-Pople puckering parameters to assess ring flexibility .

Q. Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and stability?

Answer:

C–H⋯O hydrogen bonds (2.5–3.0 Å) between carbonyl oxygen and methyl/aromatic protons create a 3D network, stabilizing the crystal lattice . For instance, in 4-hydroxyphenyl derivatives, the hydroxyl group forms O–H⋯O bonds (2.7–2.9 Å) with adjacent carbonyls, dictating layer-like packing . These interactions are critical for predicting solubility and crystallinity in material science applications.

Q. Advanced: How do substituents on the phenyl ring affect electronic properties and reactivity?

Answer:

- Electron-withdrawing groups (e.g., nitro) : Reduce electron density on the xanthene core, lowering HOMO-LUMO gaps and altering UV-Vis absorption (e.g., bathochromic shifts) .

- Electron-donating groups (e.g., hydroxy, methoxy) : Enhance resonance stabilization, increasing thermal stability and fluorescence quantum yields .

- Steric effects : Bulky substituents (e.g., 2,4-dinitrophenyl) distort the xanthene boat conformation, affecting reactivity in nucleophilic additions .

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Answer:

- Dynamic vs. static disorder : Dynamic puckering in solution (observed via VT-NMR) may conflict with static crystallographic conformers. Use variable-temperature XRD to probe phase-dependent changes .

- Tautomeric equilibria : Keto-enol tautomerism in dimedone derivatives can cause split NMR signals. Employ - HSQC to map tautomeric populations .

- Crystal packing artifacts : Compare solution-phase DFT-optimized structures with XRD data to distinguish intrinsic conformations from lattice-induced distortions .

Comparison with Similar Compounds

Antioxidant Activity

- 3',4'-Dihydroxyphenyl Analogue (Compound 2) : Exhibits superior antioxidant activity compared to the 2',3'-dihydroxy isomer (Compound 1), with a 20% higher inhibition effect, highlighting the importance of substituent positioning .

- Target Compound (4-Hydroxyphenyl) : Moderate antioxidant activity due to a single para-hydroxyl group, which provides hydrogen-bonding capacity but lacks the synergistic electron-donating effects of dihydroxy groups .

Anticancer Activity

- 2-Hydroxyphenyl Analogue (Compound 124) : Displays potent anti-proliferative effects against three cancer cell lines (IC50 = 23–38 μM), attributed to enhanced cellular uptake via ortho-hydroxyl interactions .

- 3,4-Dimethoxyphenyl Derivative : Shows marked inhibition of A549 lung cancer cells, suggesting methoxy groups improve lipophilicity and membrane permeability compared to hydroxyl groups .

Antimicrobial and Antiviral Activity

- 4-Hydroxy-3-Methoxyphenyl Derivative: Inhibits trypanothione reductase (TryR), a target for parasitic diseases, and exhibits antiviral activity due to methoxy-enhanced steric effects .

Substituent Effects on Physical and Chemical Properties

Corrosion Inhibition

- 4-Bromophenyl Derivative (ZM-4) : Achieves 94% corrosion inhibition efficiency for mild steel in HCl, outperforming phenyl (ZM-3, 88%) due to bromine’s stronger electron-withdrawing effect .

Structural Insights from Spectroscopic Data

- FT-IR Profiles :

- Target Compound : Lacks the broad O–H stretch (3447 cm<sup>−1</sup>) due to para-hydroxyl resonance stabilization, contrasting with 4-chlorophenyl analogues, which show distinct C–O stretches at 1245 cm<sup>−1</sup> .

- Methoxyphenyl Derivatives : Display C–O–C stretches at 1260–1280 cm<sup>−1</sup> and aromatic C–H bends at 830 cm<sup>−1</sup> .

- Target Compound : Lacks the broad O–H stretch (3447 cm<sup>−1</sup>) due to para-hydroxyl resonance stabilization, contrasting with 4-chlorophenyl analogues, which show distinct C–O stretches at 1245 cm<sup>−1</sup> .

Structure-Activity Relationships (SAR)

- Hydroxyl Positioning: Para-hydroxyl (target) vs. ortho-hydroxyl (Compound 124): Ortho-substitution enhances anticancer activity due to steric and electronic synergies . Dihydroxy vs. monohydroxy: 3',4'-Dihydroxy groups (Compound 2) improve radical scavenging via resonance stabilization .

- Lipophilicity : Methoxy and alkyl chains (e.g., 4-hydroxybutyl) improve membrane permeability but may reduce aqueous solubility .

Properties

IUPAC Name |

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19,24H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVVTBQTVHNTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.